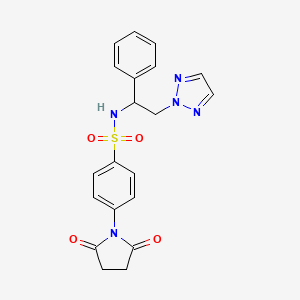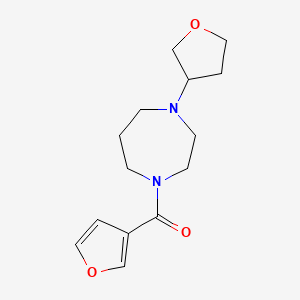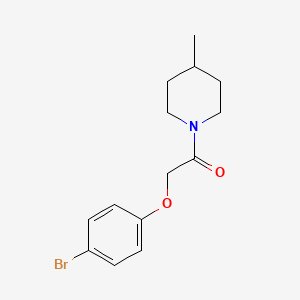
(4-((5-Chloro-2,4-dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((5-Chloro-2,4-dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C22H21ClFN3O4 and its molecular weight is 445.88. The purity is usually 95%.
BenchChem offers high-quality (4-((5-Chloro-2,4-dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((5-Chloro-2,4-dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Effects of Chlorogenic Acids
Chlorogenic acids, closely related in structure to the query compound due to their phenolic and quinoline components, are known for their wide range of biological and pharmacological effects. Chlorogenic Acid (CGA) is a prominent dietary polyphenol found in coffee and tea, exhibiting antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, among others. It also plays crucial roles in lipid and glucose metabolism regulation, which could contribute to treating disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Enzymatic Treatment of Organic Pollutants
The enzymatic approach for the remediation and degradation of various organic pollutants in wastewater showcases the application of certain enzymes in the presence of redox mediators. These mediators enhance the degradation efficiency of recalcitrant compounds by enzymes such as laccases, lignin peroxidases, manganese peroxidases, and others. This indicates the potential for chemical compounds, possibly including quinoline derivatives, to act as redox mediators or enzyme modulators in environmental and possibly therapeutic contexts (Husain & Husain, 2007).
Antitumor and Antimicrobial Applications
Chloroquine-containing compounds, including chloroquine and hydroxychloroquine, have been repurposed for various infectious and non-infectious diseases due to their biochemical properties. This demonstrates the versatility of quinoline derivatives in therapeutic applications, suggesting potential research avenues for the query compound in antimicrobial, antiviral, and possibly antitumor contexts, given the structural similarities (Njaria et al., 2015).
Eigenschaften
IUPAC Name |
[4-(5-chloro-2,4-dimethoxyanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O4/c1-29-19-11-20(30-2)18(10-16(19)23)26-21-14-9-13(24)3-4-17(14)25-12-15(21)22(28)27-5-7-31-8-6-27/h3-4,9-12H,5-8H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCNLGLSZFCNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2604188.png)
![N1,N9-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)nonanediamide](/img/structure/B2604189.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2604191.png)


![6-(4-Ethoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2604196.png)

![3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2604200.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2604202.png)
![3,3'-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/no-structure.png)
![N-[4-(Aminomethyl)cyclohexyl]-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide;hydrochloride](/img/structure/B2604209.png)